
(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C12H8FNO3S2 .
Molecular Structure Analysis
The compound has a molecular weight of 297.329 . It consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
The compound has a linear formula of C12H8FNO3S2 and a molecular weight of 297.329 . More research is needed to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Several studies have synthesized derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin, which have shown antibacterial activity, particularly against Gram-positive bacteria. These compounds, including variations of thioxothiazolidin-acetic acid derivatives, have been tested and found to exhibit antimicrobial activities against a range of pathogens, including Staphylococcus aureus and Bacillus subtilis for Gram-positive bacteria, as well as Escherichia coli and Pseudomonas aeruginosa for Gram-negative bacteria. Some compounds have demonstrated similar or higher activity compared to reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018), (Abd Alhameed et al., 2019).
Antifungal Properties
Compounds with thioxothiazolidin-acetic acid backbones have also been investigated for their antifungal properties. Certain derivatives showed strong inhibition against Candida species and Trichosporon asahii, highlighting the potential for these compounds in treating fungal infections (Doležel et al., 2009).
Anti-inflammatory and Analgesic Activities
The synthesis of new derivatives has led to compounds with significant anti-inflammatory and analgesic activities. These activities were evaluated against models like carrageenan-induced rat paw edema and the writhing test in mice, with several compounds showing promising results. These findings suggest potential applications in developing therapies for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Potential Anti-cancer Properties
Research into the application of thioxothiazolidin-acetic acid derivatives extends into oncology, with some novel syntheses aiming to explore anticancer activities. Derivatives have been tested against various cancer cell lines, including lung, breast, and central nervous system cancers, showing anticancer activity at low concentrations compared to reference drugs. This highlights the potential for these compounds to contribute to the development of new cancer treatments (Hammam et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S2/c17-9-3-1-8(2-4-9)5-11-15(24)19(16(25)26-11)10-6-12(20)18(14(10)23)7-13(21)22/h1-5,10H,6-7H2,(H,21,22)/b11-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMXOLJXZPQNH-WZUFQYTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


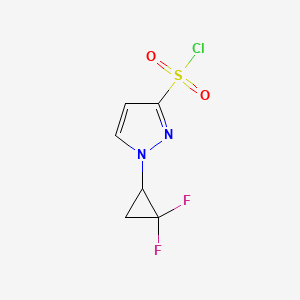

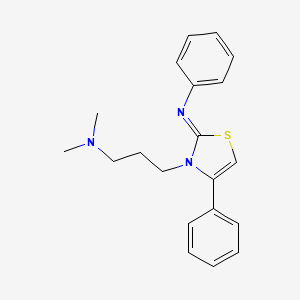
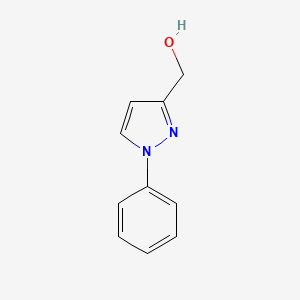
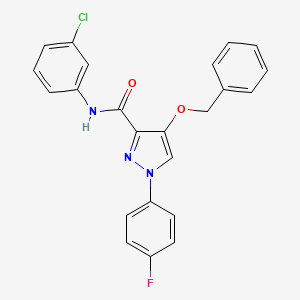
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
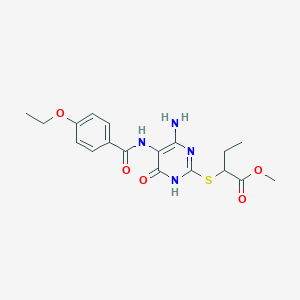
![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)
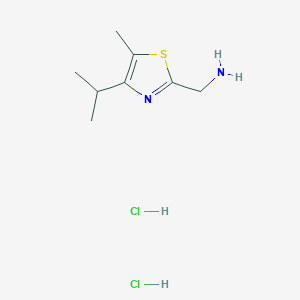
![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)